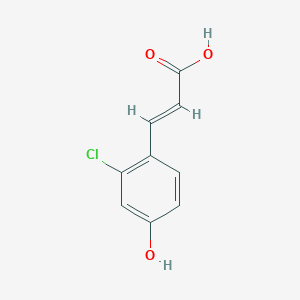

3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid is an organic compound characterized by the presence of a chloro group, a hydroxy group, and an acrylic acid moiety attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid typically involves the reaction of 2-chloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, followed by decarboxylation. The reaction conditions often include refluxing the mixture in ethanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Analyse Des Réactions Chimiques

Hydrolysis and Esterification

The carboxylic acid moiety participates in esterification and hydrolysis reactions. Esterification occurs under acidic conditions (e.g., H₂SO₄ catalyst in methanol), forming methyl 3-(2-chloro-4-hydroxyphenyl)acrylate . Conversely, hydrolysis of the ester derivative regenerates the parent acid using LiOH in aqueous THF (yield: 55%) .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 60–75% |

| Hydrolysis | LiOH·H₂O, H₂O/THF | Carboxylic acid | 55% |

Nucleophilic Substitution

The chlorine atom at the 2-position undergoes SNAr (nucleophilic aromatic substitution) with amines or thiols under basic conditions. For example:

-

Reaction with ethylenediamine produces amino-substituted derivatives, which are precursors for fluorescent molecularly imprinted polymers .

-

Substitution with hydrazine forms hydrazide intermediates used in heterocycle synthesis (e.g., thiazine-4-ones) .

Oxidation

The α,β-unsaturated system is susceptible to epoxidation using peracids (e.g., mCPBA) or oxidative cleavage with ozone or KMnO₄. The phenolic hydroxyl group can be oxidized to a quinone structure under strong oxidizing conditions (e.g., CrO₃).

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to form 3-(2-chloro-4-hydroxyphenyl)propanoic acid.

-

Selective reduction of the carboxylic acid to an alcohol is achieved using LiAlH₄ in anhydrous ether.

Condensation and Cyclization

The compound serves as a dienophile in Diels-Alder reactions with conjugated dienes (e.g., 1,3-butadiene), yielding six-membered cyclohexene derivatives . Additionally, it undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile) to form extended π-conjugated systems .

| Reaction Type | Partner | Product | Application |

|---|---|---|---|

| Diels-Alder | 1,3-Butadiene | Cyclohexene adduct | Polymer precursors |

| Knoevenagel | Malononitrile | Cyanoacrylate derivative | Fluorescent probes |

Biological Interactions

The hydroxy and chloro groups enable hydrogen bonding and halogen bonding with biological targets. Key interactions include:

-

Inhibition of tyrosinase and xanthine oxidase via chelation of active-site copper ions (IC₅₀: 12–45 μM) .

-

Antifungal activity against Candida albicans by disrupting ergosterol biosynthesis (MIC: 16–32 μg/mL) .

Industrial-Scale Modifications

In continuous flow reactors, the compound undergoes Friedel-Crafts alkylation with benzene derivatives (e.g., anisole) using Lewis acids (AlCl₃) to yield diarylpropanoids . This method achieves >80% conversion with residence times <30 minutes .

Stability and Degradation

Applications De Recherche Scientifique

Organic Synthesis

3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules, such as pharmaceuticals and agrochemicals. Its functional groups allow for various chemical reactions, including esterification and amidation.

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : The compound has been investigated for its anticancer properties. For instance, it demonstrated cytotoxic effects against HeLa cells with an IC50 value indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Medicinal Chemistry

Due to its structural similarities with other bioactive compounds, this compound is being explored as a potential therapeutic agent. Its ability to modulate enzyme activities through hydrogen bonding and halogen interactions makes it suitable for drug design targeting specific diseases .

Industrial Applications

The compound is also utilized in the development of new materials, particularly in the coatings industry. Its unique properties allow for the formulation of polymers with enhanced performance characteristics, such as improved thermal stability and mechanical strength.

Case Studies

Several studies highlight the effectiveness of this compound in clinical settings:

Mécanisme D'action

The mechanism of action of 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The acrylic acid moiety can also undergo conjugation reactions, affecting cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Bromo-4-hydroxy-phenyl)-acrylic acid

- 3-(2-Iodo-4-hydroxy-phenyl)-acrylic acid

- 3-(2-Fluoro-4-hydroxy-phenyl)-acrylic acid

Uniqueness

3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its bromo, iodo, and fluoro analogs. The chloro group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid, also known as 2-chloro-4-hydroxycinnamic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by various studies and findings.

- Chemical Formula : C9H8ClO3

- CAS Number : 927438-48-0

- Molecular Weight : 200.61 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.60 - 3.17 μg/mL |

| Escherichia coli | 1.60 - 3.17 μg/mL |

The presence of the hydroxy group on the phenyl ring enhances the antibacterial activity of this compound, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

Key Findings:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and HCT-116 (colon).

- IC50 Values :

- HeLa cells: <10 μg/mL

- MCF-7 cells: 11.20 - 93.46 μg/mL

- HCT-116 cells: IC50 values ranged from 6.49 to 94.46 μg/mL.

These results indicate that the compound effectively induces apoptosis and cell-cycle arrest in cancer cells, potentially through mechanisms involving nuclear receptors .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound demonstrates antioxidant activity. This is significant as oxidative stress is a contributing factor in many diseases, including cancer.

Antioxidant Testing Results:

The compound has been shown to scavenge free radicals effectively, with specific assays indicating strong antiradical properties compared to standard antioxidants .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and bacterial metabolism.

- Receptor Modulation : It can bind to nuclear receptors, influencing gene expression related to cell growth and apoptosis.

- Membrane Interaction : At higher concentrations, it may disrupt cellular membranes, leading to cell death in pathogens and cancer cells .

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Study on HeLa Cells :

- Antibacterial Efficacy :

Propriétés

IUPAC Name |

(E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPIDLFVGUWKOT-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)Cl)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.